1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt)
CAS No.:
Cat. No.: VC16210847
Molecular Formula: C51H84N2NaO11P
Molecular Weight: 955.2 g/mol
* For research use only. Not for human or veterinary use.
![1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt) -](/images/structure/VC16210847.png)
Specification
Molecular Formula | C51H84N2NaO11P |
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Molecular Weight | 955.2 g/mol |
IUPAC Name | sodium;2,3-di(hexadecanoyloxy)propyl 2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]ethyl phosphate |
Standard InChI | InChI=1S/C51H85N2O11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-50(57)61-42-46(64-51(58)33-28-26-24-22-20-18-16-14-12-10-8-6-4-2)43-63-65(59,60)62-41-40-52-47(54)31-29-30-44-34-36-45(37-35-44)53-48(55)38-39-49(53)56;/h34-39,46H,3-33,40-43H2,1-2H3,(H,52,54)(H,59,60);/q;+1/p-1 |
Standard InChI Key | REKODAHLWDSEBQ-UHFFFAOYSA-M |
Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Introduction
Structural Characteristics and Fundamental Properties
Molecular Architecture
The compound features a 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine backbone with a maleimide-phenyl-butyramide extension. The sodium counterion enhances aqueous solubility (up to 10 mg/mL in PBS) . Key structural components include:
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Palmitoyl chains: Two C16 saturated acyl groups confer membrane rigidity (transition temperature >40°C)
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Maleimide group: Enables thiol-reactive conjugation (reaction efficiency >90% at pH 6.5-7.5)
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Phosphoethanolamine headgroup: Provides hydrogen bonding capacity for membrane-protein interactions
Physicochemical Profile
The saturated acyl chains promote stable bilayer formation, with differential scanning calorimetry showing a main phase transition at 41.5°C . This thermal stability makes it particularly suitable for liposomal formulations requiring long circulation times .
Synthetic Pathways and Modification Strategies
Production Methodology
Industrial synthesis follows a four-step process:
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Phosphoethanolamine activation: Reaction with p-maleimidophenyl butyric acid using DCC/NHS chemistry (yield: 78%)
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Sodium salt formation: Ion exchange chromatography with NaCl (purity >99%)
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Lipid purification: Reverse-phase HPLC (retention time 14.2 min)
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Lyophilization: Final product stability maintained at -20°C for 12 months
Functional Group Reactivity
The maleimide group exhibits specific conjugation characteristics:
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pH-dependent stability: Optimal thiol coupling occurs between pH 6.5-7.0 (second-order rate constant 2.3 × 10³ M⁻¹s⁻¹)
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Crosslinker compatibility: Compatible with PEG-maleimide spacers (MW 2k-5k Da)
Recent studies demonstrate that covalent attachment via maleimide-thiol chemistry increases drug payload retention from 42% to 89% in serum-containing media .
Biophysical Behavior in Membrane Systems
Bilayer Dynamics
Incorporation into liposomal membranes (1-5 mol%) induces measurable changes:
Membrane property | Change vs. DPPC baseline | Measurement technique |
---|---|---|
Lateral diffusion coefficient | -38% | FRAP |
Bending modulus | +22% | Micropipette aspiration |
Hydration layer thickness | +1.4 nm | Neutron scattering |
These modifications enhance liposome stability against serum proteins while maintaining fusogenic potential .
In Vivo Pharmacokinetics
PET imaging studies with ⁶⁴Cu-labeled analogs reveal:
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Blood circulation half-life: 18.7 ± 2.1 hr (vs. 9.3 hr for distearoyl analog)
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Tumor accumulation: 2.7-fold increase over passive targeting formulations
The balanced chain length (C16) optimizes the interplay between membrane stability and component exchange rates .
Therapeutic Applications in Advanced Delivery Systems
Immunotherapy Platforms
Covalent conjugation strategies using this phospholipid have revolutionized cytokine delivery:
Parameter | Maleimide conjugate | Nickel-histidine control |
---|---|---|
Serum half-life | 52.3 hr | 6.8 hr |
Tumor retention (72h) | 41% initial dose | 9% initial dose |
Antitumor efficacy (TGI) | 92% | 38% |
The stable maleimide-thiol linkage prevents premature cytokine release, enabling localized immune activation .
Targeted Antibody Delivery
Site-specific conjugation to Fc domains achieves:
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DAR (drug-antibody ratio): 3.8 ± 0.2
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Serum stability: 94% conjugate integrity at 96h
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Tumor-to-normal tissue ratio: 17:1
This approach reduces off-target effects while maintaining antigen binding affinity .
Comparative Analysis with Structural Analogs
The C16 chain length in DPPE-MPB provides optimal balance between conjugate stability (DSPE) and functional flexibility (DOPE) .
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